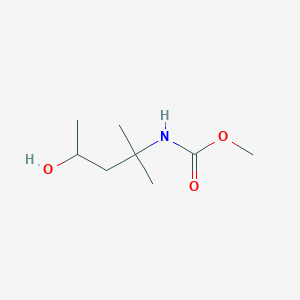
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate, also known as MHC, is a carbamate compound that has been widely used in scientific research. This compound is commonly used as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MHC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has also been shown to have non-specific effects on other enzymes and receptors, which may contribute to its overall effects on biological systems.
Biochemical and Physiological Effects:
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the enhancement of cholinergic neurotransmission, and the modulation of immune cell function. Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has also been shown to have effects on cardiovascular function, including the regulation of vascular tone and blood pressure. In addition, Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been shown to have anti-inflammatory effects and to modulate the activity of various enzymes and receptors, making it a valuable tool for researchers in a range of fields.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has several advantages as a research tool, including its ability to selectively inhibit acetylcholinesterase and enhance cholinergic neurotransmission. Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate is also relatively easy to synthesize and has low toxicity, making it a safe and convenient tool for use in laboratory experiments. However, Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has some limitations, including its non-specific effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate, including the development of more selective inhibitors of acetylcholinesterase, the exploration of the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of hypertension and other cardiovascular disorders, and the investigation of the effects of Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate on other physiological systems, such as the respiratory and digestive systems. In addition, further research is needed to fully understand the biochemical and physiological effects of Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate and to explore its potential as a tool for the investigation of basic biological processes.
Synthesemethoden
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate can be synthesized using a variety of methods, including the reaction of methyl isocyanate with 4-(2-hydroxy-2-methylpropyl)phenol. This reaction can be carried out under mild conditions, making it a convenient method for the synthesis of Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been used in a wide range of scientific research applications, including studies of the nervous system, the immune system, and the cardiovascular system. In studies of the nervous system, Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been used to investigate the role of acetylcholine in synaptic transmission and to explore the mechanisms of action of drugs that target the cholinergic system. In studies of the immune system, Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been used to investigate the effects of acetylcholine on immune cells and to explore the potential therapeutic applications of acetylcholinesterase inhibitors. In studies of the cardiovascular system, Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been used to investigate the effects of acetylcholine on vascular tone and to explore the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of hypertension.
Eigenschaften
CAS-Nummer |
166271-53-0 |
|---|---|
Produktname |
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate |
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
methyl N-(4-hydroxy-2-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-8(2,3)9-7(11)12-4/h6,10H,5H2,1-4H3,(H,9,11) |
InChI-Schlüssel |
OLWNZIARVPQSKK-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)NC(=O)OC)O |
Kanonische SMILES |
CC(CC(C)(C)NC(=O)OC)O |
Synonyme |
Carbamic acid, (3-hydroxy-1,1-dimethylbutyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



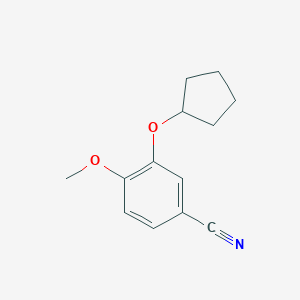
![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)
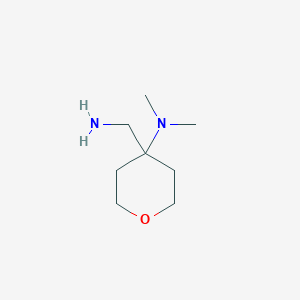
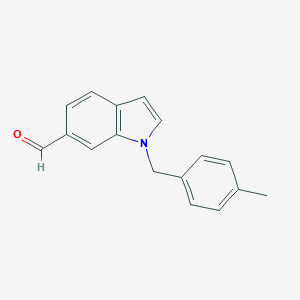
![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)
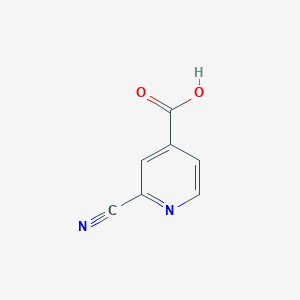

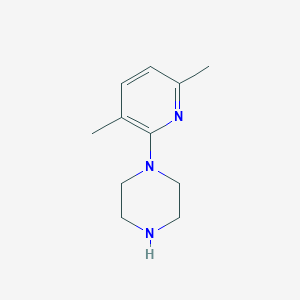
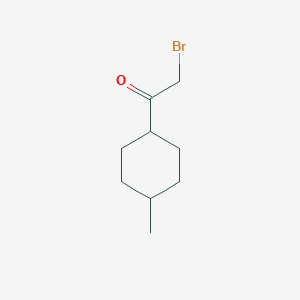
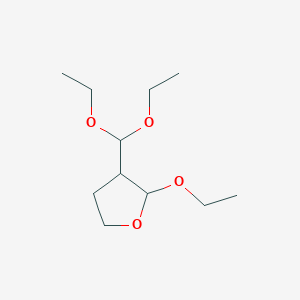
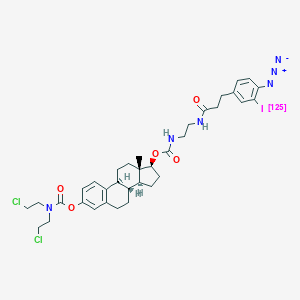
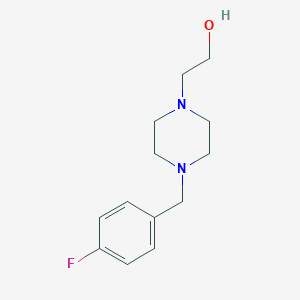
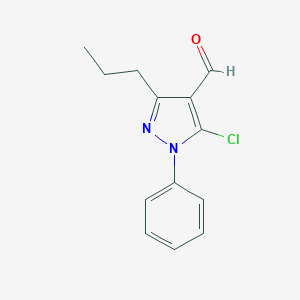
![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)